REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[OH:12][CH:13]1[CH2:22][CH2:21][CH:20]2[CH:15]([CH2:16][CH:17]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[N:18]([C:23]([O:25][CH3:26])=[O:24])[CH2:19]2)[CH2:14]1.C(OCC)C>C(Cl)Cl>[O:12]=[C:13]1[CH2:22][CH2:21][CH:20]2[CH:15]([CH2:16][CH:17]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[N:18]([C:23]([O:25][CH3:26])=[O:24])[CH2:19]2)[CH2:14]1 |f:0.1|
|
Name
|
|
Quantity
|
146.1 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
87.9 g
|
Type
|
reactant
|
Smiles
|
OC1CC2CC(N(CC2CC1)C(=O)OC)C(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for three hours at room temperature
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
was then filtered through a Celite® pad and silica gel pad
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in diethyl ether
|
Type
|
FILTRATION
|
Details
|
again filtered through Celite and silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC2CC(N(CC2CC1)C(=O)OC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |